![molecular formula C16H21N3O4 B4515550 N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B4515550.png)
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide
概要
説明
N-[(3,5-dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide is a complex organic compound known for its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . The intermediate product, 3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, is then hydrolyzed with an aqueous-ethanolic solution of ammonia to yield the desired imide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include p-nitrophenyl azide for aziridine ring formation , and various electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with p-nitrophenyl azide can lead to the formation of aziridine derivatives .
科学的研究の応用
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its cytotoxicity and anti-HIV-1 activity.
Antibacterial Activity: Derivatives of this compound have shown significant inhibition against Gram-positive cocci.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
作用機序
The mechanism by which N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its anti-HIV-1 activity is likely due to its ability to inhibit reverse transcriptase . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function.
類似化合物との比較
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione: This compound shares a similar tricyclic structure and has been studied for its pharmacological potential.
Thiourea Derivatives of 4-Azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: These derivatives have shown antibacterial activity.
Uniqueness
N-[(3,5-dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide is unique due to its combination of a tricyclic core with a morpholine-4-carboxamide group
特性
IUPAC Name |
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-14-12-10-1-2-11(4-3-10)13(12)15(21)19(14)9-17-16(22)18-5-7-23-8-6-18/h1-2,10-13H,3-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVCWSOUFKNARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CNC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


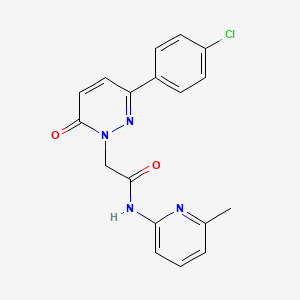
![Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B4515470.png)
![N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B4515475.png)
![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide](/img/structure/B4515482.png)
![[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide](/img/structure/B4515499.png)
![N-{4-[(3-propoxybenzyl)amino]phenyl}acetamide](/img/structure/B4515506.png)
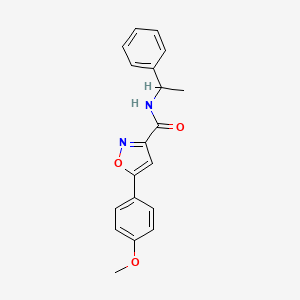
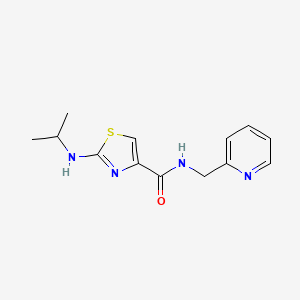
![N-cyclopropyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4515541.png)
![6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4515544.png)
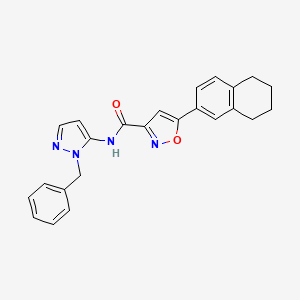
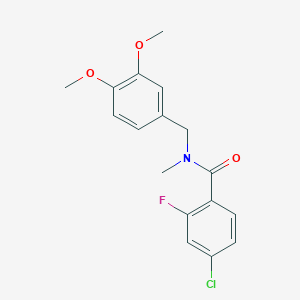
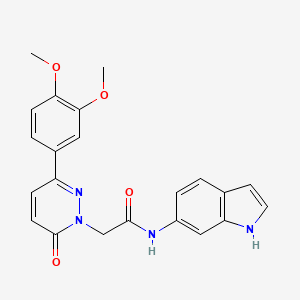
![2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4515563.png)
